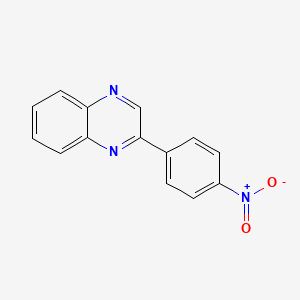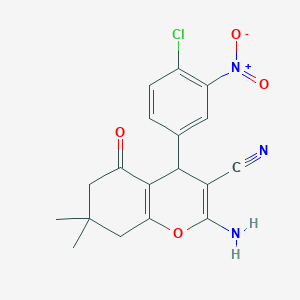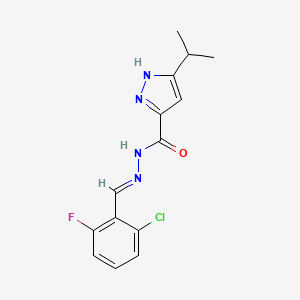
2-(4-Nitrophenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-Nitrophényl)quinoxaline est un composé hétérocyclique qui présente un noyau quinoxaline substitué par un groupe 4-nitrophényle. Les quinoxalines sont connues pour leurs diverses activités biologiques et sont utilisées dans divers domaines tels que la chimie médicinale, la science des matériaux et la synthèse organique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-(4-Nitrophényl)quinoxaline implique généralement la condensation de la 4-nitroaniline avec des composés 1,2-dicarbonylés. Une méthode courante est la réaction de la 4-nitroaniline avec le glyoxal en présence d'un catalyseur sous reflux . Une autre approche implique l'utilisation du chlorure de 4-nitrobenzoyle et de l'o-phénylènediamine en milieu basique .
Méthodes de production industrielle : Les méthodes de production industrielle de la 2-(4-Nitrophényl)quinoxaline impliquent souvent des réactions en lots à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de principes de chimie verte, tels que les conditions sans solvant et les catalyseurs recyclables, est également explorée pour améliorer la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La 2-(4-Nitrophényl)quinoxaline subit diverses réactions chimiques, notamment :
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Oxydation : Le cycle quinoxaline peut être oxydé pour former des N-oxydes de quinoxaline dans des conditions spécifiques.
Réactifs et conditions courants :
Réduction : Hydrogène gazeux, catalyseur au palladium sur charbon (Pd/C).
Substitution : Nucléophiles tels que les amines ou les thiols, souvent en présence d'une base.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Principaux produits formés :
Réduction : 2-(4-Aminophényl)quinoxaline.
Substitution : Diverses quinoxalines substituées en fonction du nucléophile utilisé.
Oxydation : N-oxydes de quinoxaline.
4. Applications de la recherche scientifique
La 2-(4-Nitrophényl)quinoxaline a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel d'activité antimicrobienne et anticancéreuse.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(4-Nitrophényl)quinoxaline varie en fonction de son application :
Activité antimicrobienne : Il perturbe la synthèse de la paroi cellulaire bactérienne et interfère avec la réplication de l'ADN.
Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène (ROS) et en provoquant des dommages à l'ADN.
Cibles moléculaires et voies :
Antimicrobien : Cible les enzymes bactériennes impliquées dans la synthèse de la paroi cellulaire.
Anticancéreux : Active les voies apoptotiques et inhibe la prolifération cellulaire.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)quinoxaline varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial enzymes involved in cell wall synthesis.
Anticancer: Activates apoptotic pathways and inhibits cell proliferation.
Comparaison Avec Des Composés Similaires
La 2-(4-Nitrophényl)quinoxaline peut être comparée à d'autres dérivés de la quinoxaline :
2-(4-Bromophényl)quinoxaline : Structure similaire mais avec un atome de brome au lieu d'un groupe nitro, conduisant à une réactivité et une activité biologique différentes.
2-(4-Chlorophényl)quinoxaline : Contient un atome de chlore, ce qui affecte également ses propriétés chimiques et ses applications.
N-oxydes de quinoxaline : Ces composés ont des atomes d'oxygène supplémentaires, ce qui modifie considérablement leurs activités biologiques et leurs mécanismes d'action.
Unicité : La présence du groupe nitro dans la 2-(4-Nitrophényl)quinoxaline confère des propriétés électroniques et une réactivité uniques, ce qui en fait un composé précieux pour diverses applications chimiques et biologiques .
Propriétés
Numéro CAS |
5541-64-0 |
|---|---|
Formule moléculaire |
C14H9N3O2 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9H |
Clé InChI |
KINUCWHRJPFQQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate](/img/structure/B11671539.png)
![1-{11-[2-(benzyloxy)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-2,2,2-trifluoroethanone](/img/structure/B11671540.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
